molecular formula C14H16N2O3S B5803509 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5803509
M. Wt: 292.36 g/mol
InChI Key: HSKFTPUUNYZFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of a family of enzymes called poly(ADP-ribose) polymerases (PARPs). PARPs play a critical role in DNA repair, cell death, and inflammation, making MPB a valuable tool for studying these processes.

Mechanism of Action

4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide works by binding to the catalytic domain of PARPs and inhibiting their activity. This leads to a decrease in the production of poly(ADP-ribose) (PAR), a molecule that is essential for DNA repair and other cellular processes. Inhibition of PARP activity by 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide can lead to cell death, particularly in cells with pre-existing DNA damage.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase sensitivity to DNA-damaging agents, induce cell death, and reduce inflammation. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is its selectivity for PARPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is that it can be difficult to use in vivo due to its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research involving 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. Another area of interest is the use of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide in combination with other DNA-damaging agents for the treatment of cancer. Finally, there is a need for further research into the role of PARPs in various cellular processes, including inflammation and neurodegeneration.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyridine, followed by the addition of N-methyl-1,3-propanediamine. The final product is obtained through recrystallization and purification.

Scientific Research Applications

4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been used extensively in scientific research to investigate the role of PARPs in various cellular processes. It has been shown to be effective in blocking PARP activity in vitro and in vivo, leading to increased sensitivity to DNA-damaging agents and cell death. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been used to study the role of PARPs in inflammation, neurodegeneration, and cancer.

properties

IUPAC Name

4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-11-9-13(3-4-14(11)19-2)20(17,18)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKFTPUUNYZFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

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